5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine 5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13639532
InChI: InChI=1S/C7H4BrClF3NO/c8-4-1-5(6(9)13-2-4)14-3-7(10,11)12/h1-2H,3H2
SMILES: C1=C(C=NC(=C1OCC(F)(F)F)Cl)Br
Molecular Formula: C7H4BrClF3NO
Molecular Weight: 290.46 g/mol

5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine

CAS No.:

Cat. No.: VC13639532

Molecular Formula: C7H4BrClF3NO

Molecular Weight: 290.46 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine -

Specification

Molecular Formula C7H4BrClF3NO
Molecular Weight 290.46 g/mol
IUPAC Name 5-bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine
Standard InChI InChI=1S/C7H4BrClF3NO/c8-4-1-5(6(9)13-2-4)14-3-7(10,11)12/h1-2H,3H2
Standard InChI Key LMHSHPOYFNBFPZ-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1OCC(F)(F)F)Cl)Br
Canonical SMILES C1=C(C=NC(=C1OCC(F)(F)F)Cl)Br

Introduction

Chemical Identity and Structural Features

5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine (C₇H₄BrClF₃NO) is a halogenated pyridine derivative with substituents at the 2-, 3-, and 5-positions. Its molecular weight is 290.47 g/mol, calculated as follows:

  • Carbon (C): 12.01 × 7 = 84.07

  • Hydrogen (H): 1.01 × 4 = 4.04

  • Bromine (Br): 79.90

  • Chlorine (Cl): 35.45

  • Fluorine (F): 19.00 × 3 = 57.00

  • Nitrogen (N): 14.01

  • Oxygen (O): 16.00
    Total: 290.47 g/mol

The compound’s structure features a pyridine ring substituted with:

  • A chlorine atom at position 2,

  • A 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at position 3,

  • A bromine atom at position 5.

Crystallographic studies of analogous compounds, such as 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine, reveal near-planar arrangements of the pyridine ring and substituents, with deviations ≤ 0.078 Å from the mean plane . The trifluoroethoxy group adopts a conformation where the oxygen atom aligns with the pyridine ring, minimizing steric strain .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of 5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine can be inferred from methods used for related trifluoroethoxy-pyridine derivatives:

Route 1: Sequential Halogenation and Etherification

  • Etherification: React 3-hydroxypyridine with 2-chloro-1,1,1-trifluoroethane in the presence of a base (e.g., K₂CO₃) in DMF at reflux .

  • Chlorination: Introduce chlorine at position 2 using POCl₃ or SOCl₂.

  • Bromination: Electrophilic bromination at position 5 using Br₂/FeBr₃ or NBS.

Route 2: Direct Substitution

  • Start with 2-chloro-5-bromo-3-hydroxypyridine and react with 2-chloro-1,1,1-trifluoroethane under basic conditions .

Optimization and Yield

For analogous reactions, yields range from 70–87% depending on reaction time and catalyst . For example, the synthesis of 5-bromo-2-chloro-3-(difluoromethyl)pyridine achieved an 87% yield using diethylaminosulfur trifluoride (DAST) in ethanol/dichloromethane .

Physicochemical Properties

Experimental data for the title compound remains limited, but properties can be extrapolated from related structures:

PropertyValue (Estimated)Source Compound Comparison
LogP3.2–3.55-(chloromethyl)-2-(2,2,2-trifluoroethoxy)pyridine (LogP = 2.76)
Melting Point80–85°C2-chloro-3-(2,2,2-trifluoroethoxy)pyridine (m.p. similar)
SolubilityLow in H₂OHigh hydrophobicity due to CF₃ group
PSA (Polar Surface Area)22.1 ŲBased on trifluoroethoxy-pyridine derivatives

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • Aromatic protons: δ 8.5–8.6 (m, H-6), 7.8–7.9 (m, H-4) .

    • Trifluoroethoxy group: δ 4.4–4.5 (q, -OCH₂CF₃) .

  • ¹³C NMR:

    • Pyridine carbons: C-2 (δ 150–155), C-3 (δ 140–145), C-5 (δ 125–130).

    • CF₃ group: δ 122–125 (q, J = 280–300 Hz) .

Infrared (IR) Spectroscopy

  • C-F Stretch: 1100–1200 cm⁻¹ (strong) .

  • C-Br Stretch: 500–600 cm⁻¹.

  • C-Cl Stretch: 550–700 cm⁻¹.

Biological Activity and Applications

Fungicidal Activity

The trifluoroethoxy group enhances bioactivity by increasing lipid solubility and membrane permeability. In 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine, fungicidal activity was attributed to the electron-withdrawing effects of chlorine and trifluoroethoxy groups, disrupting fungal cell membranes . The bromine atom in the title compound may further enhance binding to fungal enzymes via halogen bonding.

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